N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium)
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Overview
Description
N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) is a deuterium-labeled derivative of N-(4-Hydroxyphenyl)acetamide sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and other research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) involves the deuteration of N-(4-Hydroxyphenyl)acetamide sulfateOne common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the desired isotopic labeling and chemical properties .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium complexes). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) can lead to the formation of quinones, while reduction can produce amines. Substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and analytical testing
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) involves its incorporation into biological systems as a stable isotope-labeled compound. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing valuable insights into the pharmacokinetics and metabolism of drugs. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) include other deuterium-labeled derivatives of N-(4-Hydroxyphenyl)acetamide sulfate, such as:
- N-(4-Hydroxyphenyl)acetamide sulfate-d2 (sodium)
- N-(4-Hydroxyphenyl)acetamide sulfate-d4 (sodium)
Uniqueness
The uniqueness of N-(4-Hydroxyphenyl)acetamide sulfate-d3 (sodium) lies in its specific isotopic labeling, which provides distinct advantages in scientific research. The incorporation of three deuterium atoms can significantly affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and other biochemical processes .
Properties
Molecular Formula |
C8H8NNaO5S |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
sodium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate |
InChI |
InChI=1S/C8H9NO5S.Na/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; |
InChI Key |
XQJKBOYCYRRRMU-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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